molecular formula C20H23NO6 B12453152 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B12453152
M. Wt: 373.4 g/mol
InChI Key: BJFZLOCVCBQSME-UHFFFAOYSA-N
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Description

The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a chromen backbone, which is known for its diverse biological activities, and a propanoate ester group, which can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen Backbone: The chromen backbone can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an α,β-unsaturated carbonyl compound. This reaction is often catalyzed by acids or bases under controlled temperature conditions.

    Introduction of the Propanoate Ester Group: The propanoate ester group can be introduced through an esterification reaction. This involves reacting the chromen derivative with 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen backbone, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s chromen backbone is of interest due to its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. Researchers may study its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique chemical properties make it valuable for various applications, including as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its interaction with specific molecular targets. The chromen backbone can interact with enzymes and receptors, modulating their activity. The ester group can influence the compound’s solubility and cellular uptake, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Chromen Derivatives: Compounds with similar chromen backbones, such as flavonoids and coumarins, share some biological activities but differ in their chemical reactivity and solubility.

    Propanoate Esters: Other propanoate esters, such as methyl propanoate and ethyl propanoate, have different physical and chemical properties due to variations in their ester groups.

Uniqueness

The uniqueness of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse applications in various scientific fields.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H23NO6/c1-11(21-19(24)27-20(2,3)4)17(22)25-12-8-9-14-13-6-5-7-15(13)18(23)26-16(14)10-12/h8-11H,5-7H2,1-4H3,(H,21,24)

InChI Key

BJFZLOCVCBQSME-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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